N,N-dimethylmorpholine-2-carboxamide structure and properties
N,N-dimethylmorpholine-2-carboxamide structure and properties
This technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of N,N-dimethylmorpholine-2-carboxamide (CAS 135072-23-0).[1]
A Strategic Pharmacophore for Physicochemical Optimization[1]
Executive Summary
N,N-dimethylmorpholine-2-carboxamide is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate the physicochemical properties of drug candidates.[1] Unlike its 4-carboxamide isomer (a urea derivative), the 2-carboxamide retains a secondary amine at the 4-position, functioning as a versatile nucleophile for scaffold attachment.[1] Its core utility lies in lowering lipophilicity (LogD) while introducing a solubility-enhancing basic center and a hydrogen-bond accepting amide motif.[1]
Chemical Identity & Structure
The molecule consists of a morpholine ring substituted at the C2 position with a dimethylcarboxamide group. This structural arrangement creates a "solubility tail" often appended to hydrophobic kinase inhibitors or GPCR ligands.
| Property | Data |
| IUPAC Name | N,N-dimethylmorpholine-2-carboxamide |
| CAS Registry Number | 135072-23-0 |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| SMILES | CN(C)C(=O)C1CNCCO1 |
| pKa (Calculated) | ~8.2 (Morpholine NH), Neutral (Amide N) |
| LogP (Predicted) | -0.6 to -0.3 (Highly Polar) |
| Physical State | Viscous oil or low-melting solid (often supplied as HCl salt) |
3D Conformational Analysis
The morpholine ring predominantly adopts a chair conformation. The bulky dimethylcarboxamide group at C2 prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule's geometry for receptor binding.[1]
Synthesis & Production Protocols
The synthesis of N,N-dimethylmorpholine-2-carboxamide typically proceeds via the amidation of morpholine-2-carboxylic acid.[1] Below is a self-validating protocol optimized for yield and purity.
Protocol A: Direct Amidation (Building Block Synthesis)
Objective: Synthesize the core building block from commercially available morpholine-2-carboxylic acid.[1]
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Protection (Optional but Recommended): Protect the secondary amine (N4) with a Boc group to prevent self-coupling or polymerization.
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Reagents: Morpholine-2-carboxylic acid, Boc₂O, NaOH, Dioxane/Water.[1]
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Amide Coupling:
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Activation: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min at 0°C to form the active ester.
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Amidation: Add Dimethylamine (2.0 M in THF, 1.2 eq) dropwise.
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Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 259.3 for Boc-intermediate).[1]
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Deprotection:
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Treat the intermediate with 4M HCl in Dioxane for 2 hours.
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Concentrate in vacuo to yield N,N-dimethylmorpholine-2-carboxamide hydrochloride .[1]
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Protocol B: Scaffold Attachment (Medicinal Chemistry Application)
Context: Attaching the fragment to a drug core (e.g., an alkyl halide linker on a kinase inhibitor). Reference: US Patent 10,723,741 (DNA Polymerase IIIC Inhibitors) [1].
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Nucleophilic Substitution:
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Dissolve the core scaffold (containing a leaving group like -Cl, -OMs, or -OTs) in Acetonitrile or DMF.[1]
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Add N,N-dimethylmorpholine-2-carboxamide HCl (1.2 eq).
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Add excess base (K₂CO₃ or Cs₂CO₃, 3.0 eq) to neutralize the HCl salt and scavenge acid.
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Heat to 60–80°C for 12 hours.
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Workup:
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Filter inorganic salts.
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Purify via reverse-phase Preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).[1]
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Mechanism of Action & Applications
Pharmacophore Mapping
This moiety serves three distinct roles in a drug molecule:
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Solubility Anchor: The morpholine nitrogen is protonated at physiological pH (pH 7.4), significantly increasing aqueous solubility.
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Metabolic Shield: The C2-carboxamide substitution sterically hinders the common metabolic oxidation of the morpholine ring (alpha-carbon oxidation), potentially extending half-life (
). -
H-Bonding Vector: The amide carbonyl acts as a directional Hydrogen Bond Acceptor (HBA), often interacting with solvent-exposed residues in the protein binding pocket.
Diagram: Synthesis and Pharmacophore Logic
Caption: Synthesis pathway from morpholine-2-carboxylic acid to final drug conjugate, highlighting the introduction of solubility and stability features.
Case Study: DNA Polymerase IIIC Inhibitors
In the development of novel antibiotics targeting Gram-positive bacteria, researchers utilized N,N-dimethylmorpholine-2-carboxamide to optimize the pharmacokinetic profile of pyrazolo[4,3-d]pyrimidine derivatives.[1]
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Challenge: The core scaffold exhibited poor aqueous solubility, limiting oral bioavailability.
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Solution: Attachment of the N,N-dimethylmorpholine-2-carboxamide tail via an ethyl linker.[1]
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Outcome: The resulting compound (Example 10 in US Patent 10,723,741) demonstrated improved solubility and potent inhibition of DNA Polymerase IIIC, validating the fragment's utility in late-stage lead optimization [1].
Safety & Handling
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Hazards: As a secondary amine and amide derivative, treat as an irritant.
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Storage: Hygroscopic (especially as HCl salt). Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.
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Stability: Stable in solution for >24 hours at room temperature; however, prolonged exposure to strong acids/bases at high temperatures may hydrolyze the amide bond.
References
- DNA polymerase IIIC inhibitors and use thereof. US Patent 10,723,741. Google Patents.
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N,N-Dimethylmorpholine-2-carboxamide . PubChem Compound Summary. Retrieved from [Link] (Salt form reference).
